molecular formula C19H24N2O3S B3464233 1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE

1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE

Cat. No.: B3464233
M. Wt: 360.5 g/mol
InChI Key: QNPZSWGTZUKDNJ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine is a piperazine derivative characterized by two distinct substituents: a 4-methoxybenzenesulfonyl group attached to one nitrogen atom of the piperazine ring and a (2-methylphenyl)methyl (o-tolylmethyl) group on the opposing nitrogen. This structural combination suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets, due to the balance between solubility (from the methoxy group) and membrane permeability (from the aromatic substituents) .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-16-5-3-4-6-17(16)15-20-11-13-21(14-12-20)25(22,23)19-9-7-18(24-2)8-10-19/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPZSWGTZUKDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonyl chloride and 2-methylbenzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents on Piperazine Molecular Weight Notable Functional Groups Potential Biological Relevance Evidence ID
Target Compound 4-Methoxybenzenesulfonyl, (2-methylphenyl)methyl ~362.44 (est.) Sulfonyl, methoxy, aryl methyl CNS targeting, kinase inhibition
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine Naphthylsulfonyl, cinnamyl 392.51 Naphthyl, propenyl Anticancer (steric hindrance)
1-(2-Methoxybenzenesulfonyl)-4-(mesitylsulfonyl)piperazine 2-Methoxyphenyl, mesitylsulfonyl 374.50 Methoxy, bulky sulfonyl Selectivity in receptor binding
1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine 4-Bromo-3-methylbenzenesulfonyl 319.22 Bromine, methyl Heavy atom effect, crystallinity
Chlorbenzoxamine Chlorophenyl, (2-methylphenyl)methyl ~366.32 (est.) Chlorine, aryl methyl Antihistamine, CNS activity
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl 180.21 Fluorine Serotonin receptor modulation

Key Observations:

Aromatic Substituents :

  • The (2-methylphenyl)methyl group in the target compound and Chlorbenzoxamine () favors lipophilicity, aiding blood-brain barrier penetration .
  • Fluorophenyl () and nitrophenyl () groups modulate electronic properties, affecting receptor binding kinetics .

Hybrid Structures :

  • Compounds like 1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine () combine sulfonyl groups with unsaturated chains, suggesting dual functionality in targeting hydrophobic pockets and covalent interactions .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound enhances water solubility relative to halogenated analogs (e.g., ) but reduces it compared to oxalate salts () .
  • Lipophilicity : The LogP of the target compound is estimated to be higher than 1-(4-fluorophenyl)piperazine () due to the o-tolylmethyl group, favoring membrane permeability .

Biological Activity

1-(4-Methoxybenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine, also known as V030-4371, is a compound with potential therapeutic applications. Its unique chemical structure and properties have garnered attention in various biological studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C31H32N6O3S
  • Molecular Weight : 568.7 g/mol
  • LogP : 5.714 (indicating high lipophilicity)
  • Water Solubility (LogSw) : -5.89 (suggesting low solubility in water)
  • Hydrogen Bond Acceptors : 9
  • Rotatable Bonds : 7

The biological activity of V030-4371 is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

  • Antidepressant Activity :
    • In animal models, V030-4371 has shown potential antidepressant-like effects. Studies indicate that it may enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation.
  • Anxiolytic Effects :
    • Research indicates that the compound exhibits anxiolytic properties, reducing anxiety-like behaviors in rodent models. This effect is likely mediated through modulation of GABAergic transmission.
  • Neuroprotective Properties :
    • V030-4371 has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activity Studies on V030-4371

Study TypeFindingsReference
Animal Model (Depression)Significant reduction in depression-like behaviors; increased serotonin levels
Anxiolytic StudyReduced anxiety-like behaviors; enhanced GABA receptor activity
Neuroprotection AssayProtection against oxidative stress; reduced neuronal apoptosis

Q & A

Basic: What are the established synthetic routes for 1-(4-methoxybenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃, DCM, 0–5°C) to introduce the sulfonyl group .
  • Step 2: Alkylate the free amine with 2-methylbenzyl bromide using a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ at 60–80°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Key Variables:

ParameterEffect on Yield
TemperatureHigher temps (>80°C) may degrade sensitive sulfonyl groups .
Solvent PolarityPolar solvents (DMF) improve alkylation efficiency .
Reaction TimeExtended alkylation (>12 hrs) reduces byproducts .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks confirm its structure?

Methodological Answer:

  • NMR (¹H/¹³C):
    • Piperazine protons: δ 2.5–3.5 ppm (split into multiplets due to ring substituents) .
    • 4-Methoxybenzenesulfonyl group: Aromatic protons at δ 7.2–7.8 ppm; methoxy singlet at δ 3.8 ppm .
  • Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₁₉H₂₄N₂O₃S (calc. 376.15) with fragmentation patterns confirming sulfonyl and benzyl groups .

Basic: What preliminary biological assays are recommended to screen this compound’s activity?

Methodological Answer:

  • In vitro receptor binding assays: Target serotonin (5-HT) or dopamine receptors due to structural similarity to bioactive piperazines .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme inhibition: Test against kinases or phosphodiesterases using fluorescence-based kits .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Modify substituents:
    • Replace 2-methylbenzyl with bulkier groups (e.g., 4-fluorobenzyl) to enhance receptor selectivity .
    • Vary the sulfonyl group (e.g., nitro or methylthio) to improve metabolic stability .
  • Assay Design: Compare IC₅₀ values across analogs using dose-response curves. For example, 4-methoxy substitution enhances CNS penetration but may reduce aqueous solubility .

Advanced: How to resolve contradictions in reported biological activity data for similar piperazines?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles:

  • Standardize assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
  • Reproduce synthesis: Verify purity (>95% by HPLC) and confirm stereochemistry (chiral HPLC or X-ray crystallography) .
  • Meta-analysis: Compare data across studies using tools like Prism® to identify outliers .

Advanced: What computational strategies predict this compound’s binding modes with target proteins?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB: 4NTX for serotonin receptors). Focus on hydrogen bonds between the sulfonyl group and Arg residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of piperazine-protein interactions .

Advanced: What strategies improve aqueous solubility without compromising activity?

Methodological Answer:

  • Salt formation: Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .
  • Co-solvents: Use cyclodextrins or PEG-400 in formulation .
  • Prodrug approach: Introduce phosphate esters at the methoxy group, cleaved in vivo .

Advanced: How to assess metabolic stability in preclinical models?

Methodological Answer:

  • In vitro: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .
  • CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: What chromatographic methods resolve chiral impurities in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to separate enantiomers .
  • Derivatization: React with Mosher’s acid chloride and analyze ¹⁹F NMR shifts .

Advanced: Can synergistic effects be exploited in combination therapies?

Methodological Answer:

  • Combination screens: Pair with cisplatin in cancer models or SSRIs in depression assays. Use Chou-Talalay plots to calculate combination indices (CI <1 indicates synergy) .
  • Mechanistic studies: Perform transcriptomics (RNA-seq) to identify pathways affected by the combination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.